

# "Methyl 2-fluoro-4-formylbenzoate" CAS number and molecular structure

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## Compound of Interest

Compound Name: Methyl 2-fluoro-4-formylbenzoate

Cat. No.: B1425338

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An In-Depth Technical Guide to **Methyl 2-fluoro-4-formylbenzoate**

## Introduction: A Versatile Fluorinated Building Block

**Methyl 2-fluoro-4-formylbenzoate** is a trifunctional aromatic compound featuring a methyl ester, a fluorine atom, and a formyl (aldehyde) group. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the fields of medicinal chemistry and materials science. The presence of the fluorine atom, a common bioisostere for hydrogen, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.<sup>[1]</sup> The aldehyde and ester functionalities serve as reactive handles for a wide array of chemical transformations, including condensations, cross-coupling reactions, and nucleophilic additions, allowing for the construction of intricate molecular architectures.<sup>[1]</sup>

This guide provides a comprehensive technical overview of **Methyl 2-fluoro-4-formylbenzoate**, covering its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its practical use in research and development.

## Core Compound Identification

The foundational step in utilizing any chemical reagent is its unambiguous identification. The key identifiers for **Methyl 2-fluoro-4-formylbenzoate** are summarized below.

Identifier	Value	Source(s)
CAS Number	85070-58-2	[2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> FO <sub>3</sub>	[1][3][4]
Molecular Weight	182.15 g/mol	[1][4]
IUPAC Name	methyl 2-fluoro-4-formylbenzoate	
Synonyms	Benzoic acid, 2-fluoro-4-formyl-, methyl ester	[4]
SMILES	<chem>O=C(OC)C1=CC=C(C(=O)C=C1F</chem>	[4]
InChI Key	CFMGPKZYEUOERS-UHFFFAOYSA-N	[3]

Molecular Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

(Note: An illustrative image of the molecular structure would be placed here in a final document.)

## Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is critical for its proper handling, storage, and use in experimental design.

Property	Value	Source(s)
Physical Form	Solid	[3]
Purity	Typically ≥97%	[1][3]
Storage Conditions	2-8°C, under an inert atmosphere (e.g., Nitrogen)	[1][3][4]
Topological Polar Surface Area (TPSA)	43.37 Å <sup>2</sup>	[4]
logP	1.4248	[4]

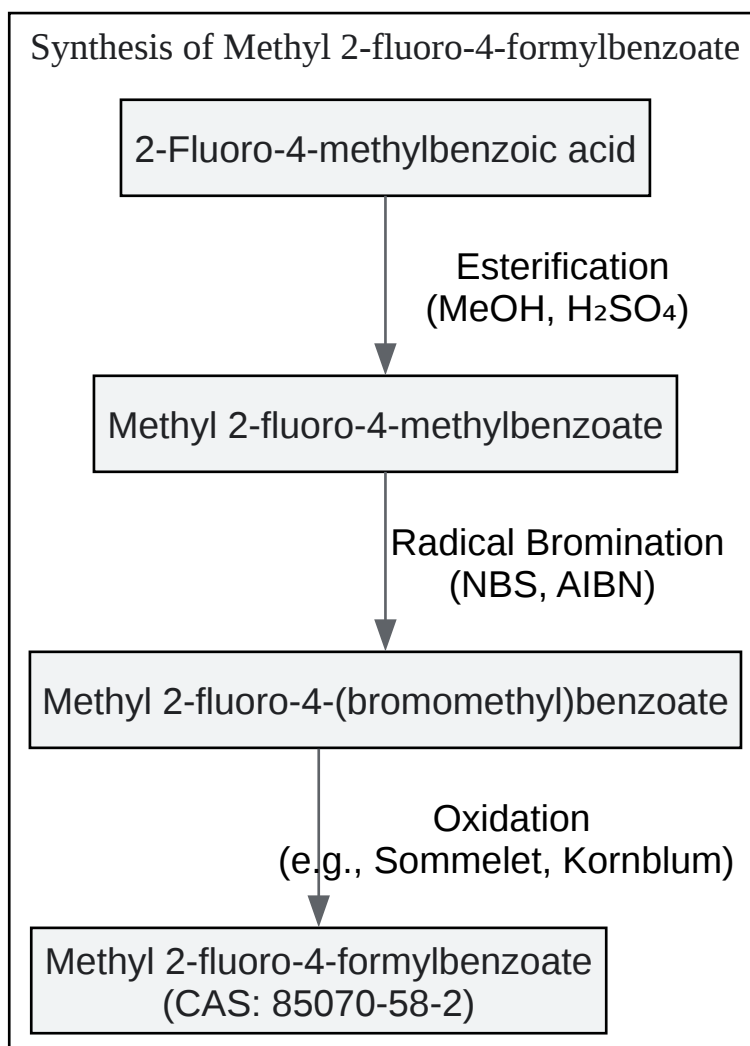
#### Safety and Handling:

**Methyl 2-fluoro-4-formylbenzoate** is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

- GHS Pictogram: GHS07 (Exclamation mark)[3]
- Signal Word: Warning[3]
- Hazard Statements:
  - H315: Causes skin irritation[3]
  - H319: Causes serious eye irritation[3]
  - H335: May cause respiratory irritation[3]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.

## Synthesis Workflow

The synthesis of **Methyl 2-fluoro-4-formylbenzoate** typically involves a multi-step sequence starting from readily available materials. A common strategy involves the formylation of a suitable fluorinated benzoic acid derivative. The following diagram illustrates a representative synthetic pathway.



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Caption: A plausible synthetic workflow for **Methyl 2-fluoro-4-formylbenzoate**.

# Applications in Drug Discovery and Organic Synthesis

The true value of **Methyl 2-fluoro-4-formylbenzoate** lies in its application as a versatile building block.

- **Pharmaceutical Intermediates:** It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for developing drugs targeting the central nervous system (CNS) and anti-inflammatory agents.<sup>[1]</sup> The strategic placement of the fluorine atom can block metabolic pathways, increasing the drug's half-life, while the aldehyde provides a key reaction site for building the final API.
- **Scaffold Decoration:** In drug discovery, lead compounds are often optimized by adding different chemical groups to a core scaffold. The aldehyde group of this molecule is ideal for this purpose, readily undergoing reactions like reductive amination, Wittig reactions, and condensations to generate a library of diverse analogs for structure-activity relationship (SAR) studies.
- **Cross-Coupling Reactions:** The fluorinated aromatic ring can participate in various cross-coupling reactions, allowing for the formation of complex bi-aryl structures, which are common motifs in many biologically active compounds.<sup>[1]</sup>
- **Agrochemicals and Materials Science:** Beyond pharmaceuticals, this compound is also used to prepare specialized agrochemicals and as a monomer for high-performance polymers and fluorescent probes.<sup>[1]</sup>

## Experimental Protocol: Knoevenagel Condensation

This section provides a detailed, self-validating protocol for a Knoevenagel condensation, a classic reaction that leverages the reactivity of the aldehyde group. This reaction forms a new carbon-carbon double bond and is fundamental in organic synthesis.

**Objective:** To synthesize Methyl 2-fluoro-4-(2,2-dicyanovinyl)benzoate from **Methyl 2-fluoro-4-formylbenzoate** and malononitrile.

**Materials:**

- **Methyl 2-fluoro-4-formylbenzoate** (1.0 eq)
- Malononitrile (1.1 eq)
- Piperidine (0.1 eq, catalytic)
- Ethanol (anhydrous)
- TLC plates (silica gel 60 F<sub>254</sub>)
- Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

- **Reactor Setup:** To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **Methyl 2-fluoro-4-formylbenzoate** (e.g., 1.82 g, 10 mmol).
  - **Causality:** Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
- **Reagent Addition:** Add 20 mL of anhydrous ethanol to dissolve the starting material. Once dissolved, add malononitrile (0.73 g, 11 mmol). Stir the mixture for 5 minutes at room temperature.
  - **Causality:** Using a slight excess of malononitrile ensures the complete consumption of the limiting reagent (the aldehyde). Ethanol is a suitable polar protic solvent for this reaction.
- **Catalyst Introduction:** Add piperidine (0.1 mL, ~1 mmol) to the reaction mixture using a micropipette.
  - **Causality:** Piperidine, a weak base, acts as a catalyst to deprotonate the malononitrile, forming the nucleophilic enolate required for the condensation mechanism.
- **Reaction Monitoring:** Heat the mixture to a gentle reflux (approx. 80°C). Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting aldehyde spot is no longer visible.

- Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the more polar product, ensuring the reaction has gone to completion before proceeding to work-up.
- Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product should precipitate as a solid.
  - Causality: The product is typically less soluble in cold ethanol than the reactants, allowing for isolation by precipitation.
- Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual impurities.
- Drying and Characterization: Dry the collected solid under vacuum. Determine the yield and characterize the product by melting point,  $^1\text{H}$  NMR, and IR spectroscopy to confirm its identity and purity.

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)